molecular formula C8H7BrO2 B8150975 2-Bromo-5-methoxy-d3-benzaldehyde

2-Bromo-5-methoxy-d3-benzaldehyde

Cat. No.: B8150975
M. Wt: 218.06 g/mol
InChI Key: XNHKTMIWQCNZST-FIBGUPNXSA-N
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Description

2-Bromo-5-methoxy-d3-benzaldehyde is a deuterated derivative of 2-Bromo-5-methoxybenzaldehyde. This compound is characterized by the presence of a bromine atom at the second position and a methoxy group at the fifth position on the benzaldehyde ring. The deuterium atoms replace the hydrogen atoms, which can be useful in various research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-d3-benzaldehyde typically involves the bromination of 5-methoxybenzaldehyde followed by deuteration. One common method is:

    Bromination: 5-Methoxybenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the second position.

    Deuteration: The brominated product is then subjected to deuterium exchange reactions using deuterated solvents like deuterium oxide (D2O) or deuterated chloroform (CDCl3) to replace the hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale bromination: Using industrial reactors to ensure uniform bromination.

    Efficient deuteration: Employing high-purity deuterated reagents to achieve maximum deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-d3-benzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or methanol, and catalysts such as palladium.

    Oxidation: Potassium permanganate, sulfuric acid, and water.

    Reduction: Sodium borohydride, ethanol, and water.

Major Products Formed

    Substitution: 2-Amino-5-methoxy-d3-benzaldehyde, 2-Thio-5-methoxy-d3-benzaldehyde.

    Oxidation: 2-Bromo-5-methoxy-d3-benzoic acid.

    Reduction: 2-Bromo-5-methoxy-d3-benzyl alcohol.

Scientific Research Applications

2-Bromo-5-methoxy-d3-benzaldehyde is used in various scientific research applications:

    Chemistry: As a precursor in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: In labeling studies to track metabolic pathways and enzyme interactions.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-d3-benzaldehyde involves its interaction with specific molecular targets. The bromine atom and methoxy group influence its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, altering their activity. The deuterium atoms provide stability and can be used to trace the compound’s pathway in metabolic studies.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxybenzaldehyde: The non-deuterated version, commonly used in similar applications but without the benefits of deuterium labeling.

    2-Bromo-4-methoxybenzaldehyde: Differing in the position of the methoxy group, leading to different reactivity and applications.

    2-Bromo-5-fluorobenzaldehyde: Substituting the methoxy group with a fluorine atom, which changes its chemical properties and applications.

Uniqueness

2-Bromo-5-methoxy-d3-benzaldehyde is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in NMR spectroscopy and other labeling studies. This compound’s specific substitution pattern also makes it valuable in synthesizing targeted molecules in pharmaceutical and chemical research.

Properties

IUPAC Name

2-bromo-5-(trideuteriomethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHKTMIWQCNZST-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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